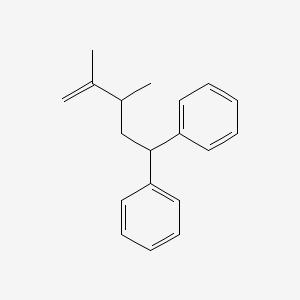
1,1'-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a central pentene chain substituted with two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene typically involves the alkylation of benzene with 2,3-dimethylpent-1-ene. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and purity. Techniques such as continuous flow reactors and advanced separation methods are employed to enhance the scalability and economic viability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can be substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Cl₂, Br₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., H₂SO₄)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, materials science, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-(2,3-Dimethylpent-1-ene-3,3-diyl)dibenzene
- 1,1’-(2,3-Dimethylpent-1-ene-4,4-diyl)dibenzene
- 1,1’-(2,3-Dimethylpent-1-ene-2,2-diyl)dibenzene
Comparison: 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity in substitution and oxidation reactions, as well as distinct biological activities.
Eigenschaften
CAS-Nummer |
89676-18-6 |
|---|---|
Molekularformel |
C19H22 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
(3,4-dimethyl-1-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C19H22/c1-15(2)16(3)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,1,14H2,2-3H3 |
InChI-Schlüssel |
MXFVWPHBCHYJGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


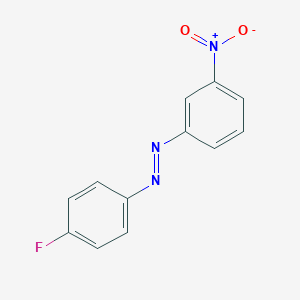
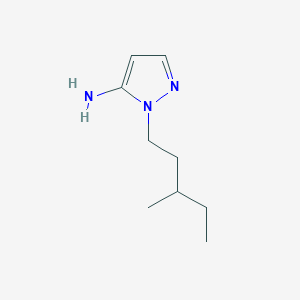
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)


oxophosphanium](/img/structure/B14383937.png)
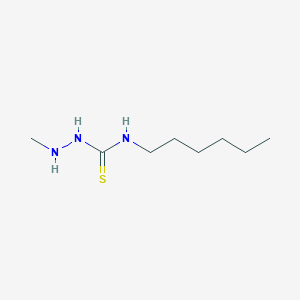
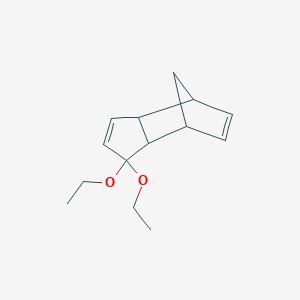
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)

